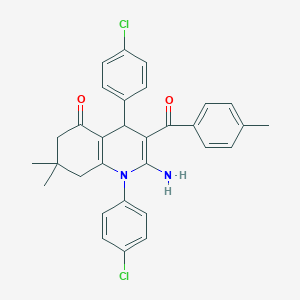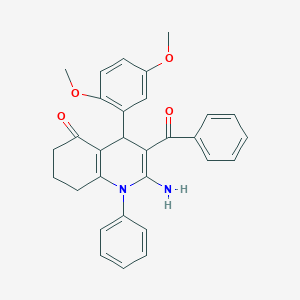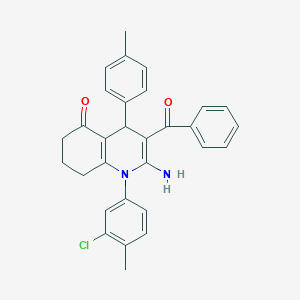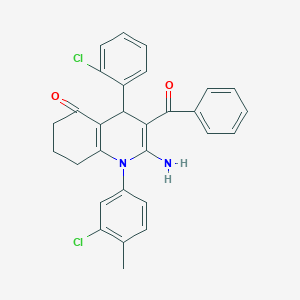![molecular formula C38H42N4O4 B304436 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione, also known as BZP, is a chemical compound that has been widely studied for its potential therapeutic applications. BZP belongs to a class of compounds known as piperazines, which have been found to exhibit a range of biological activities. In
Aplicaciones Científicas De Investigación
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. This compound has been found to exhibit dopamine receptor agonist activity, which may be beneficial in the treatment of these conditions. This compound has also been studied for its potential as an antidepressant and anxiolytic agent.
Mecanismo De Acción
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione acts as a dopamine receptor agonist, specifically targeting the D1 and D2 dopamine receptors. This results in an increase in dopamine release in the brain, which may be responsible for its therapeutic effects. This compound has also been found to exhibit affinity for the serotonin transporter, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to increase dopamine release in the brain, which may result in increased motivation, attention, and pleasure. This compound has also been found to increase heart rate and blood pressure, which may be related to its sympathomimetic effects. This compound has been shown to have a relatively short half-life, with effects lasting for several hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively simple synthesis and well-established mechanism of action. This compound has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, this compound has several limitations for lab experiments, including its potential for abuse and the lack of clinical data on its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione, including its potential as a therapeutic agent for neurological disorders, its effects on other neurotransmitter systems, and its potential for abuse and addiction. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential for long-term use. Additionally, research on the synthesis and modification of this compound may lead to the development of more potent and selective dopamine receptor agonists for therapeutic use.
Métodos De Síntesis
3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the condensation of 4-benzylpiperidine with 4-(3-bromoacetyl)phenyl-3-oxo-2,5-pyrrolidinedione in the presence of a base. Other methods include the reaction of 4-benzylpiperidine with 4-(3-chloroacetyl)phenyl-3-oxo-2,5-pyrrolidinedione or 4-(3-iodoacetyl)phenyl-3-oxo-2,5-pyrrolidinedione. The synthesis of this compound is typically carried out in a laboratory setting using standard organic chemistry techniques.
Propiedades
Fórmula molecular |
C38H42N4O4 |
|---|---|
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
3-(4-benzylpiperidin-1-yl)-1-[4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C38H42N4O4/c43-35-25-33(39-19-15-29(16-20-39)23-27-7-3-1-4-8-27)37(45)41(35)31-11-13-32(14-12-31)42-36(44)26-34(38(42)46)40-21-17-30(18-22-40)24-28-9-5-2-6-10-28/h1-14,29-30,33-34H,15-26H2 |
Clave InChI |
POTHIAUAXXFKSJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)CC(C5=O)N6CCC(CC6)CC7=CC=CC=C7 |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)CC(C5=O)N6CCC(CC6)CC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



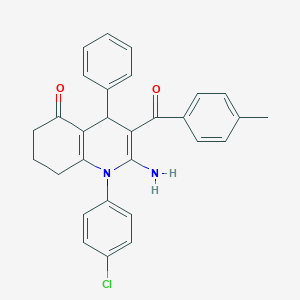


![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)
